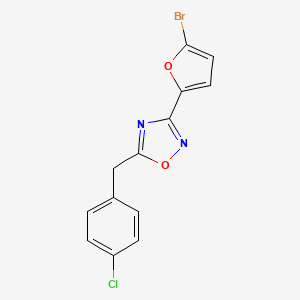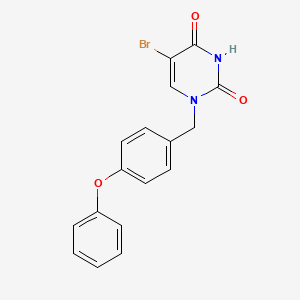![molecular formula C19H16F2N2O2 B3747057 2-(2,4-difluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B3747057.png)
2-(2,4-difluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide
Overview
Description
2-(2,4-difluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide, also known as DPA-714, is a novel and selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that plays a critical role in the regulation of cellular bioenergetics, steroidogenesis, and apoptosis. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience, immunology, and oncology.
Mechanism of Action
2-(2,4-difluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide binds selectively to TSPO, a protein that is highly expressed in activated microglia, astrocytes, and other immune cells. TSPO is upregulated in response to cellular stress, such as inflammation or injury, and plays a critical role in the regulation of cellular bioenergetics and apoptosis. 2-(2,4-difluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide binds to TSPO with high affinity and specificity, allowing for the detection of TSPO expression in vivo using PET imaging.
Biochemical and Physiological Effects:
2-(2,4-difluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(2,4-difluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide can inhibit the expression of pro-inflammatory cytokines and chemokines in activated microglia and astrocytes. In vivo studies have shown that 2-(2,4-difluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide can reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
2-(2,4-difluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has several advantages as a research tool, including its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its potential for non-invasive imaging using PET. However, there are also limitations to the use of 2-(2,4-difluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide in lab experiments, including the complex synthesis process, the need for specialized equipment and expertise, and the potential for off-target effects.
Future Directions
There are several potential future directions for the use of 2-(2,4-difluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide in scientific research. One promising area is the development of new radiotracers for TSPO imaging, which could improve the sensitivity and specificity of PET imaging for detecting neuroinflammation. Another area of interest is the use of 2-(2,4-difluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide as a therapeutic agent for neuroinflammatory disorders, such as Alzheimer's disease and multiple sclerosis. Finally, there is potential for the use of 2-(2,4-difluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide in oncology research, where TSPO expression is upregulated in many types of cancer.
Scientific Research Applications
2-(2,4-difluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-(2,4-difluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is in the field of neuroscience, where it has been used as a radiotracer for positron emission tomography (PET) imaging of TSPO in the brain. PET imaging with 2-(2,4-difluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has been shown to be a highly sensitive and specific method for detecting neuroinflammation, a hallmark of many neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2/c20-15-5-8-18(17(21)11-15)25-13-19(24)22-12-14-3-6-16(7-4-14)23-9-1-2-10-23/h1-11H,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYFXQXEEUNLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)COC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B3746976.png)
![N-({[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-4-methylbenzamide](/img/structure/B3746984.png)
![methyl 2-[({4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}acetyl)amino]benzoate](/img/structure/B3746986.png)

![2-[(2-cyanophenyl)thio]-N-(5-iodopyridin-2-yl)benzamide](/img/structure/B3746997.png)

![3-(4-chlorophenyl)-6-(3,4-diethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B3747020.png)


![N-[(2-methyl-4-quinolinyl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3747034.png)
![2-(4-cyanophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B3747050.png)
![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dicyclopropanecarboxamide](/img/structure/B3747063.png)
![ethyl {4-[(4-chloro-3-nitrobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B3747069.png)
